molecular formula C13H21NO4 B13916158 O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate

Cat. No.: B13916158
M. Wt: 255.31 g/mol
InChI Key: ITXJHAFQCXVFMQ-UHFFFAOYSA-N
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Description

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate (CAS 2940957-58-2) is a protected derivative of the 2-azabicyclo[3.1.1]heptane scaffold, a structure of high interest in modern drug discovery. This compound serves as a versatile and crucial synthetic intermediate for constructing more complex molecules. The 2-azabicyclo[3.1.1]heptane core is recognized as a valuable saturated isostere, capable of replacing traditional aromatic rings like pyridine to dramatically improve key physicochemical properties of drug candidates, such as solubility and metabolic stability . This makes it an invaluable tool for medicinal chemists aiming to optimize lead compounds in preclinical research. Recent patent literature highlights the application of similar 2-azabicyclo[3.1.1]heptane compounds in the development of novel therapeutics, such as orexin type 2 receptor agonists, which are being investigated for the treatment of neurological disorders including narcolepsy . The tert-butyl and methyl carboxylate protecting groups on this molecule facilitate further selective functionalization, allowing researchers to elaborate the core structure and introduce various pharmacophores. Supplied with a minimum purity of ≥97% , this chemical is intended for laboratory research and development purposes only. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

2-O-tert-butyl 5-O-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-6-5-13(10(15)17-4)7-9(14)8-13/h9H,5-8H2,1-4H3

InChI Key

ITXJHAFQCXVFMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Stepwise Synthesis Overview

Step Reaction Type Reagents/Conditions Purpose
1 Functionalization of cyclobutane Alkylation, esterification Introduce tert-butyl and methyl groups
2 Strecker reaction Ammonium chloride, cyanide source Install amino functionality
3 Intramolecular cyclization Acid/base catalysis or heating Form azabicyclo[3.1.1]heptane core
4 Esterification Alcohols (tert-butanol, methanol) Protect carboxyl groups as esters
5 Purification Chromatography, recrystallization Isolate pure product

Key Reaction Details

  • Functionalization of Cyclobutane Derivatives : The synthesis often begins with a cyclobutane derivative, which is functionalized to introduce the necessary tert-butyl and methyl ester groups at the desired positions.
  • Diastereoselective Strecker Reaction : This step introduces the nitrogen atom into the framework, creating an aminonitrile intermediate with controlled stereochemistry.
  • Intramolecular Cyclization : The aminonitrile undergoes cyclization, typically under acidic or basic conditions, to yield the rigid 2-azabicyclo[3.1.1]heptane core.
  • Esterification : The two carboxylic acid groups are protected as tert-butyl and methyl esters using standard esterification protocols, ensuring the required selectivity at positions 2 and 5.

Alternative and Patent-Reported Methods

Patent literature describes related syntheses for substituted 2-azabicyclo[3.1.1]heptane dicarboxylates, often utilizing:

Purification and Characterization

After synthesis, the compound is typically purified by column chromatography or recrystallization. Analytical data such as NMR, IR, and mass spectrometry are used to confirm structure and purity, with commercial sources offering material at >97% purity.

Research Findings and Applications

  • The synthetic methods allow for multigram-scale preparation with high diastereoselectivity, making the compound suitable for further biological testing and medicinal chemistry optimization.
  • The compound's reactive carboxylate groups permit further functionalization, enabling the synthesis of derivatives for structure-activity relationship (SAR) studies.
  • Applications include use as a building block for drug candidates targeting enzyme or receptor systems due to its structural mimicry of natural substrates.

Notes and Professional Assessment

  • The diastereoselective Strecker approach is particularly valued for its ability to control stereochemistry, which is critical for biological activity.
  • The intramolecular cyclization step is a key innovation, enabling efficient construction of the azabicyclo[3.1.1]heptane core.
  • The compound's steric and electronic properties are largely dictated by the tert-butyl and methyl ester groups, influencing both synthetic reactivity and biological profile.
  • No direct single-step synthesis is reported; all methods require careful multi-step sequences with attention to protecting group strategies and stereochemical outcomes.

The above synthesis and analysis are based on the latest available English-language documentation from reputable chemical suppliers, patent literature, and peer-reviewed sources, ensuring a comprehensive and authoritative overview.

Chemical Reactions Analysis

Types of Reactions

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more saturated compounds .

Scientific Research Applications

O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs in Bicyclic Frameworks

Table 1: Structural and Physicochemical Comparisons
Compound Name Bicyclo System Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate [3.1.1] heptane C₁₄H₂₃NO₄ 269.34 g/mol O2-tert-butyl, O5-methyl Potential orexin receptor antagonist
2-tert-Butyl 5-methyl 2-azabicyclo[2.2.1]heptane-2,5-dicarboxylate [2.2.1] heptane C₁₄H₂₃NO₄ 269.34 g/mol O2-tert-butyl, O5-methyl Discontinued due to synthesis/stability concerns
O2-Tert-butyl O5-methyl 2-azabicyclo[2.2.2]octane-2,5-dicarboxylate [2.2.2] octane C₁₄H₂₃NO₄ 269.34 g/mol O2-tert-butyl, O5-methyl Higher ring strain; no reported bioactivity
N-Farnesyloxy-7-oxabicyclo[2.2.1]heptane-2,3-dicarboximide (Compound 9) [2.2.1] heptane C₂₃H₃₃NO₃ 371.52 g/mol N-farnesyloxy, 7-oxa Anticancer activity (HepG2 cells)
Key Observations :
  • Bicyclo System Impact: The [3.1.1] heptane system (target compound) offers a distinct ring geometry compared to [2.2.1] and [2.2.2] systems. The [2.2.1] heptane analog (discontinued) shares the same substituents but differs in ring connectivity, leading to instability during synthesis or storage .
  • Substituent Effects: Tert-butyl esters increase lipophilicity, improving membrane permeability compared to smaller alkyl groups (e.g., methyl). This aligns with findings in norcantharimide derivatives, where lipophilicity correlates with cytotoxic activity . The absence of an oxygen atom (vs. 7-oxabicyclo compounds) in the target compound may reduce hydrogen-bonding capacity, altering solubility and target interactions .
Key Insights :
  • Therapeutic Potential: The target compound’s [3.1.1] system is explicitly linked to orexin receptor modulation in patents, suggesting neuropharmacological applications, unlike the anticancer focus of [2.2.1] norcantharimides . The tert-butyl group’s lipophilicity may enhance blood-brain barrier penetration, critical for central nervous system targets .
  • Reactivity Differences :

    • The [3.1.1] system’s lower ring strain compared to [2.2.0] hexenes () reduces susceptibility to rearrangement, favoring stability in drug formulations .

Q & A

Basic: What are the standard synthetic routes for O2-Tert-butyl O5-methyl 2-azabicyclo[3.1.1]heptane-2,5-dicarboxylate, and how are intermediates validated?

Methodological Answer:
The compound is typically synthesized via a multi-step route involving carbamate protection and cyclization. A common approach involves:

Protection of the amine group using di-tert-butyl dicarbonate (Boc anhydride) in anhydrous dichloromethane under inert conditions .

Cyclization via intramolecular nucleophilic attack, facilitated by catalysts like DMAP or Lewis acids (e.g., ZnCl₂), to form the bicyclo[3.1.1]heptane core .

Esterification of the carboxyl groups using methyl chloroformate in the presence of a base (e.g., triethylamine) .
Validation: Intermediates are characterized via 1^1H/13^13C NMR (confirming Boc and methyl ester peaks) and HPLC-MS (purity >95%). Discrepancies in stereochemistry require chiral-phase HPLC or X-ray crystallography .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:
Separation challenges arise due to polar byproducts and stereoisomers. Recommended methods:

Flash column chromatography using a gradient of ethyl acetate/hexane (10–40%) to resolve esters and Boc-protected intermediates .

Preparative HPLC with a C18 column and acetonitrile/water (0.1% TFA) for high-purity isolation (>99%) .

Crystallization from ethanol/water mixtures to isolate enantiopure forms, monitored by differential scanning calorimetry (DSC) for polymorph identification .

Advanced: How can researchers address stereochemical inconsistencies in synthetic yields reported in literature?

Methodological Answer:
Discrepancies often stem from variations in reaction conditions or catalyst loading. To resolve:

Systematic screening of chiral catalysts (e.g., Jacobsen’s thiourea catalysts) and solvents (e.g., THF vs. DCM) to optimize enantiomeric excess (ee) .

Kinetic vs. thermodynamic control studies via temperature-dependent experiments (e.g., 0°C vs. reflux) to identify dominant pathways .

Cross-validate using computational models (DFT calculations) to predict transition-state energies and favored conformers .

Advanced: What analytical methods resolve contradictions in solubility data for this compound?

Methodological Answer:
Solubility variations (e.g., in DMSO vs. acetonitrile) require:

Hansen Solubility Parameter (HSP) analysis to correlate solubility with solvent polarity, hydrogen bonding, and dispersion forces .

High-throughput solubility screening using automated platforms with UV-Vis or nephelometry to quantify solubility in 96-well plates .

Molecular dynamics simulations to predict solvent interactions, guided by COSMO-RS theory .

Advanced: How can researchers design experiments to probe the compound’s reactivity in catalytic systems?

Methodological Answer:

Mechanistic studies : Use 13^{13}C isotopic labeling at the carboxylate groups to track decarboxylation pathways via 13^13C NMR .

Kinetic profiling : Employ stopped-flow UV spectroscopy to monitor reaction rates under varying pH and temperature .

Cross-coupling assays : Test reactivity with Pd catalysts (e.g., Suzuki-Miyaura) to evaluate steric hindrance from the tert-butyl group .

Advanced: What strategies mitigate degradation of the tert-butyl group during long-term storage?

Methodological Answer:

Stability studies : Accelerate degradation via forced aging (40°C/75% RH) and analyze by LC-MS to identify hydrolysis products .

Formulation optimization : Store under inert gas (argon) with desiccants (silica gel) in amber vials to minimize moisture/light exposure .

Protective additives : Introduce radical scavengers (e.g., BHT) to inhibit oxidative cleavage of the tert-butyl group .

Advanced: How does the bicyclo[3.1.1]heptane scaffold influence pharmacological activity in SAR studies?

Methodological Answer:

Conformational analysis : Compare binding affinities of rigid bicyclo derivatives vs. flexible analogs using molecular docking (e.g., AutoDock Vina) .

Bioisosteric replacement : Substitute the methyl ester with trifluoromethyl or amide groups to assess potency shifts in enzyme assays .

Metabolic stability assays : Incubate with liver microsomes to evaluate resistance to cytochrome P450-mediated oxidation .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

Methodological Answer:

NMR : 1^1H NMR (δ 1.4 ppm for tert-butyl, δ 3.7 ppm for methyl ester) and 13^13C NMR (δ 170–175 ppm for carboxylates) .

IR spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O) .

Mass spectrometry : ESI-MS (m/z [M+H]⁺ calculated for C₁₅H₂₃NO₅: 314.16) .

Advanced: How can computational modeling guide the optimization of synthetic routes?

Methodological Answer:

Transition-state modeling : Use Gaussian or ORCA to simulate cyclization barriers and identify rate-limiting steps .

Solvent effect prediction : Apply COSMO-RS to rank solvents by reaction yield, minimizing empirical trial-and-error .

Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict optimal catalysts or temperatures .

Advanced: What methodologies validate the compound’s role in asymmetric catalysis or chiral resolution?

Methodological Answer:

Chiral stationary phases : Test enantioselective separation using amylose- or cellulose-based HPLC columns .

Catalytic activity assays : Measure ee in model reactions (e.g., ketone reductions) using chiral GC or NMR with Eu(hfc)₃ shift reagents .

X-ray crystallography : Resolve absolute configuration of co-crystals with tartaric acid derivatives .

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